N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Dioxido Group: The tetrahydrothiophene ring is oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Coupling Reactions: The benzothiophene moiety is coupled with the phenoxyacetyl group using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and benzothiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3,3-trimethylurea
- 1-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a dioxido-substituted tetrahydrothiophene ring and a benzothiophene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H26N2O5S2 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[[2-(3-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H26N2O5S2/c1-14-5-4-6-16(11-14)29-12-19(25)24-22-20(17-7-2-3-8-18(17)30-22)21(26)23-15-9-10-31(27,28)13-15/h4-6,11,15H,2-3,7-10,12-13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
SOSUPIPCBVUAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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